molecular formula C6H4FN3O B13122494 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine CAS No. 504417-84-9

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine

Katalognummer: B13122494
CAS-Nummer: 504417-84-9
Molekulargewicht: 153.11 g/mol
InChI-Schlüssel: GPOOLCASANIAKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic compound that belongs to the class of oxadiazoles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vicinal bisoximes, which undergo dehydrative cyclization at elevated temperatures (greater than 100°C) using metal hydroxides . Another approach involves the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the oxadiazole ring, while oxidation and reduction reactions can modify the functional groups attached to the ring.

Wirkmechanismus

The mechanism of action of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By inhibiting HIF-1, the compound can potentially reduce tumor growth and resistance to therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

504417-84-9

Molekularformel

C6H4FN3O

Molekulargewicht

153.11 g/mol

IUPAC-Name

5-fluoro-2,1,3-benzoxadiazol-6-amine

InChI

InChI=1S/C6H4FN3O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2

InChI-Schlüssel

GPOOLCASANIAKV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NON=C21)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.